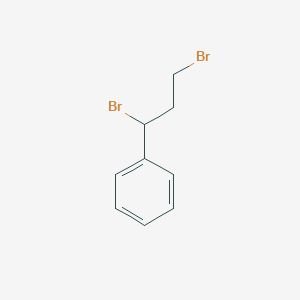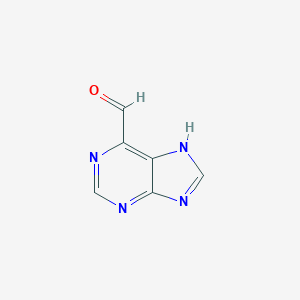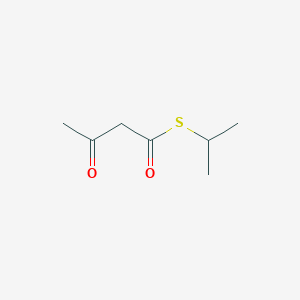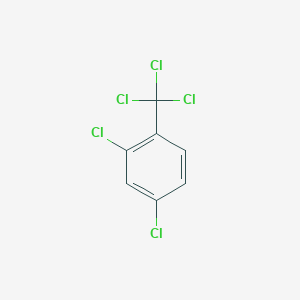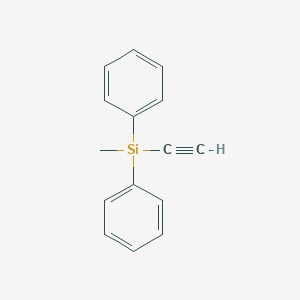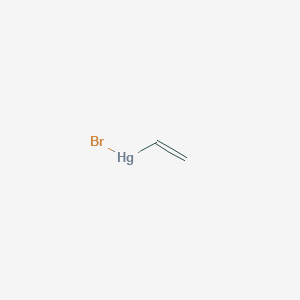
Mercury, bromo-vinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, bromo-vinyl- is a chemical compound that is widely used in scientific research. It is a derivative of mercury and is used as a reagent in organic synthesis. Mercury, bromo-vinyl- is also used in the field of biochemistry and pharmacology to study the mechanism of action of various drugs. The compound is known for its high reactivity and is used in a variety of research applications.
Mecanismo De Acción
Mercury, bromo-vinyl- works by forming stable complexes with other compounds. It can react with a wide range of functional groups such as alkenes, alkynes, and aromatic compounds. The compound is known for its high reactivity and can undergo a variety of reactions such as addition, substitution, and elimination.
Efectos Bioquímicos Y Fisiológicos
Mercury, bromo-vinyl- is known to have a wide range of biochemical and physiological effects. It can react with various functional groups in proteins and enzymes, leading to changes in their activity and function. The compound is also known to have toxic effects on living organisms and can cause damage to the nervous system, kidneys, and liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mercury, bromo-vinyl- is a highly reactive compound that is useful in a variety of lab experiments. Its ability to form stable complexes with other compounds makes it a useful reagent in organic synthesis. However, the compound is also highly toxic and must be handled with care. Its use in lab experiments is limited due to its potential health hazards.
Direcciones Futuras
There are several future directions for research involving mercury, bromo-vinyl-. One area of research is the development of new synthetic methods using the compound. Another area of research is the study of its toxic effects on living organisms and the development of new treatments for mercury poisoning. The compound is also being studied for its potential use in the development of new drugs and therapies.
Métodos De Síntesis
Mercury, bromo-vinyl- can be synthesized by reacting mercury with bromoacetylene. The reaction is carried out in the presence of a catalyst such as copper or palladium. The resulting compound is a yellowish liquid that is highly reactive and must be handled with care.
Aplicaciones Científicas De Investigación
Mercury, bromo-vinyl- is widely used in scientific research due to its high reactivity and ability to form stable complexes with other compounds. It is used in the synthesis of various organic compounds such as alkenes, alkynes, and aromatic compounds. The compound is also used in the field of biochemistry and pharmacology to study the mechanism of action of various drugs.
Propiedades
Número CAS |
16188-37-7 |
|---|---|
Nombre del producto |
Mercury, bromo-vinyl- |
Fórmula molecular |
C2H3BrHg |
Peso molecular |
307.54 g/mol |
Nombre IUPAC |
bromo(ethenyl)mercury |
InChI |
InChI=1S/C2H3.BrH.Hg/c1-2;;/h1H,2H2;1H;/q;;+1/p-1 |
Clave InChI |
OQVRDHYBLMZDEQ-UHFFFAOYSA-M |
SMILES |
C=C[Hg]Br |
SMILES canónico |
C=C[Hg]Br |
Otros números CAS |
16188-37-7 |
Sinónimos |
bromo-ethenyl-mercury |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)
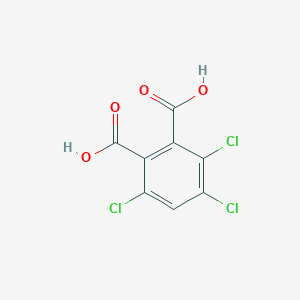
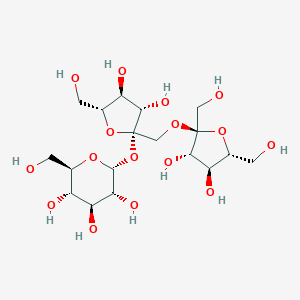
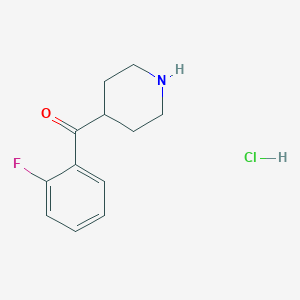
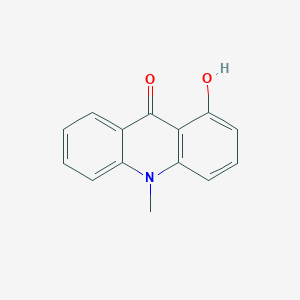
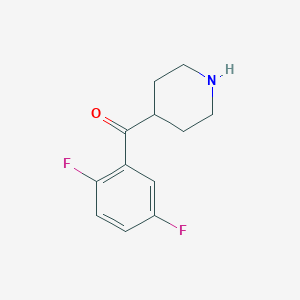
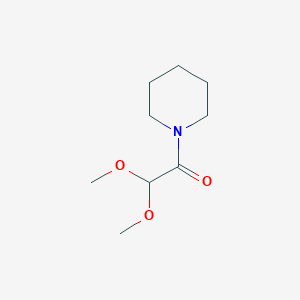
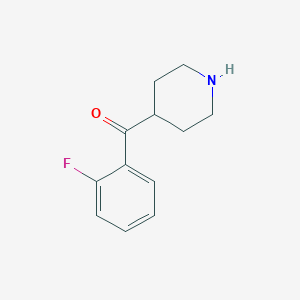
![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)
